molecular formula C14H19N3O2S B2696990 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034326-63-9

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2696990
CAS No.: 2034326-63-9
M. Wt: 293.39
InChI Key: QZJQUEYDHJNNAG-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that features a pyrazole ring substituted with a phenyl group and an ethyl chain linked to a propane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves the formation of the pyrazole ring followed by the introduction of the phenyl group and the sulfonamide moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the ethyl chain using sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
  • N-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
  • N-(2-(4-fluoro-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to the presence of the phenyl group, which enhances its binding affinity and specificity compared to other similar compounds. This structural feature contributes to its distinct biological and chemical properties .

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-10-20(18,19)16-8-9-17-12-14(11-15-17)13-6-4-3-5-7-13/h3-7,11-12,16H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJQUEYDHJNNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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